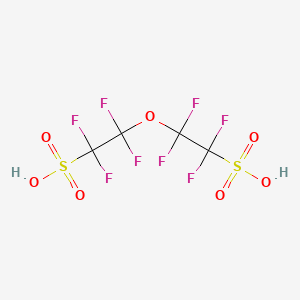
2,2'-Oxybis(tetrafluoroethane-1-sulfonic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Oxybis(tetrafluoroethane-1-sulfonic acid): is a strong acid with remarkable chemical properties. Its structure consists of two tetrafluoroethyl groups linked by an oxygen atom, with sulfonic acid functional groups attached to each carbon atom. The compound is colorless and highly soluble in water.
Méthodes De Préparation
a. Synthetic Routes: Several synthetic routes lead to the formation of 2,2’-Oxybis(tetrafluoroethane-1-sulfonic acid). One common method involves the reaction of tetrafluoroethylene with sulfur trioxide (SO3) in the presence of a suitable solvent. The reaction proceeds as follows:
CF2=CF2+SO3→CF2SO3H
b. Reaction Conditions: The reaction typically occurs at elevated temperatures (around 100–150 °C) and under controlled conditions to prevent side reactions. Solvents like chlorosulfonic acid or oleum (fuming sulfuric acid) are commonly used.
c. Industrial Production: In industry, 2,2’-Oxybis(tetrafluoroethane-1-sulfonic acid) is produced on a large scale. The process involves continuous flow reactors and optimized reaction conditions to achieve high yields.
Analyse Des Réactions Chimiques
a. Types of Reactions:
Acid-Base Reactions: As a strong acid, it readily donates protons (H) in reactions with bases.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-withdrawing sulfonic acid groups.
Oxidation and Reduction: While it is not commonly used for redox reactions, it can participate in such processes.
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization reactions.
Dehydrating Agents: Phosphorus pentoxide (PO) or thionyl chloride (SOCl) for dehydration reactions.
Halogenating Agents: Chlorine (Cl) or bromine (Br) for halogenation reactions.
c. Major Products: The major product of its reactions is typically the corresponding tetrafluoroethyl sulfonic acid derivative.
Applications De Recherche Scientifique
Electrolyte in Fuel Cells: Due to its high acidity and stability, it finds use as an electrolyte in fuel cells.
Catalysis: It serves as a catalyst in certain organic reactions.
Ion Exchange Resins: The compound is incorporated into ion exchange resins for water purification.
Mécanisme D'action
The exact mechanism by which 2,2’-Oxybis(tetrafluoroethane-1-sulfonic acid) exerts its effects depends on the specific application. In fuel cells, it facilitates proton transport across the membrane. In catalysis, it enhances reaction rates by providing an acidic environment.
Comparaison Avec Des Composés Similaires
While 2,2’-Oxybis(tetrafluoroethane-1-sulfonic acid) is unique due to its tetrafluoroethyl bridge, similar compounds include trifluoromethanesulfonic acid (CAS: 1493-13-6) and norflurane (CAS: 811-97-2).
Remember that this compound’s strong acidity and unique structure make it valuable in various scientific and industrial applications.
Propriétés
| 113507-84-9 | |
Formule moléculaire |
C4H2F8O7S2 |
Poids moléculaire |
378.2 g/mol |
Nom IUPAC |
1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-sulfoethoxy)ethanesulfonic acid |
InChI |
InChI=1S/C4H2F8O7S2/c5-1(6,3(9,10)20(13,14)15)19-2(7,8)4(11,12)21(16,17)18/h(H,13,14,15)(H,16,17,18) |
Clé InChI |
HVFWAIFDNITFHT-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)S(=O)(=O)O)(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)



